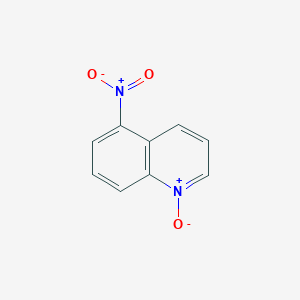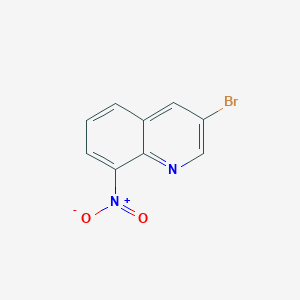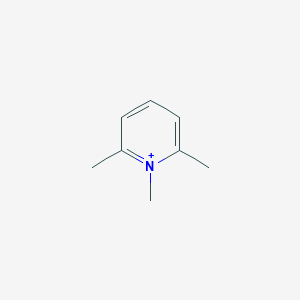
1-Methylpyrazin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpyrazin-1-ium is a heterocyclic organic compound with the chemical formula C5H6N2. It is also known as N-methylpyrazinium or N-methylpyrazine. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis.
Applications De Recherche Scientifique
1-Methylpyrazin-1-ium has potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential as a drug delivery system. In materials science, it has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and coordination polymers. In catalysis, it has been studied for its potential as a catalyst in various reactions such as Suzuki-Miyaura coupling and Heck reaction.
Mécanisme D'action
The mechanism of action of 1-Methylpyrazin-1-ium is not fully understood. However, it has been proposed that it acts by inhibiting the growth of microorganisms and cancer cells. It has also been suggested that it acts by binding to specific receptors in the body and modulating their activity.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its antimicrobial and antifungal activity against various microorganisms such as Escherichia coli and Candida albicans. It has also been shown to have anticancer activity against various cancer cell lines such as MCF-7 and HeLa. In vivo studies have demonstrated its potential as a drug delivery system and its ability to target specific tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Methylpyrazin-1-ium is its versatility in various fields of scientific research. It can be used as a building block for the synthesis of novel materials, as a catalyst in various reactions, and as a potential drug delivery system. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research of 1-Methylpyrazin-1-ium. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the investigation of its potential as a drug delivery system for the treatment of various diseases. Further studies are also needed to elucidate its mechanism of action and to explore its potential as a catalyst in various reactions.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to explore its applications in different fields.
Méthodes De Synthèse
The synthesis of 1-Methylpyrazin-1-ium can be achieved by various methods. One of the most commonly used methods is the reaction of pyrazine with methyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of pyrazine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The yield of the product depends on the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Propriétés
| 17066-96-5 | |
Formule moléculaire |
C5H7N2+ |
Poids moléculaire |
95.12 g/mol |
Nom IUPAC |
1-methylpyrazin-1-ium |
InChI |
InChI=1S/C5H7N2/c1-7-4-2-6-3-5-7/h2-5H,1H3/q+1 |
Clé InChI |
BSNHVVCFZSILST-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=NC=C1 |
SMILES canonique |
C[N+]1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















